molecular formula C9H17NO2 B13708365 (1R,2S)-2-azaniumylcyclooctane-1-carboxylate

(1R,2S)-2-azaniumylcyclooctane-1-carboxylate

Cat. No.: B13708365
M. Wt: 171.24 g/mol
InChI Key: RNDBJXMOBPVFAS-SFYZADRCSA-N
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Description

(1R,2S)-2-azaniumylcyclooctane-1-carboxylate: is a chiral compound with significant importance in various fields of chemistry and biology. The compound’s unique stereochemistry, denoted by the (1R,2S) configuration, plays a crucial role in its reactivity and interaction with biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,2S)-2-azaniumylcyclooctane-1-carboxylate typically involves the use of chiral catalysts and specific reaction conditions to ensure the correct stereochemistry. One common method involves the reduction of a precursor compound using metal borohydrides or a combination of metal borohydrides and Lewis acids . This method ensures high selectivity and yield of the desired enantiomer.

Industrial Production Methods: Industrial production of this compound often employs large-scale chiral separation techniques, such as preparative-scale chromatography or enantioselective liquid-liquid extraction . These methods are optimized for high efficiency and purity, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: (1R,2S)-2-azaniumylcyclooctane-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the compound’s stereochemistry and the nature of the reagents used.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Metal hydrides such as sodium borohydride or lithium aluminum hydride are frequently used.

    Substitution: Halogenation reactions often employ reagents like thionyl chloride or phosphorus tribromide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, (1R,2S)-2-azaniumylcyclooctane-1-carboxylate is used as a chiral building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable in the development of enantioselective catalysts and ligands.

Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions. It is often employed in the design of enzyme inhibitors and pharmaceutical agents.

Medicine: In medicine, this compound is investigated for its potential therapeutic applications. Its chiral nature allows for the development of drugs with specific target interactions, reducing side effects and increasing efficacy.

Industry: Industrially, the compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (1R,2S)-2-azaniumylcyclooctane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to the inhibition or activation of biological pathways, depending on the nature of the target .

Comparison with Similar Compounds

Uniqueness: What sets (1R,2S)-2-azaniumylcyclooctane-1-carboxylate apart is its specific cyclooctane ring structure, which imparts unique steric and electronic properties. These properties make it particularly effective in certain catalytic and biological applications, where precise molecular interactions are crucial.

Properties

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

(1R,2S)-2-azaniumylcyclooctane-1-carboxylate

InChI

InChI=1S/C9H17NO2/c10-8-6-4-2-1-3-5-7(8)9(11)12/h7-8H,1-6,10H2,(H,11,12)/t7-,8+/m1/s1

InChI Key

RNDBJXMOBPVFAS-SFYZADRCSA-N

Isomeric SMILES

C1CCC[C@@H]([C@@H](CC1)C(=O)[O-])[NH3+]

Canonical SMILES

C1CCCC(C(CC1)C(=O)[O-])[NH3+]

Origin of Product

United States

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